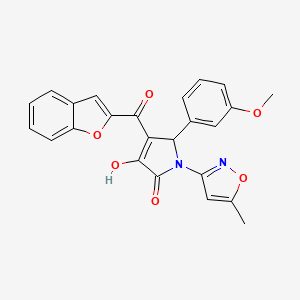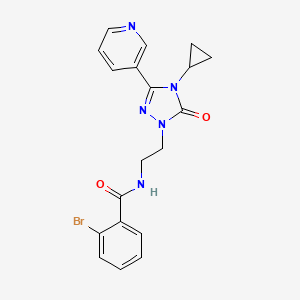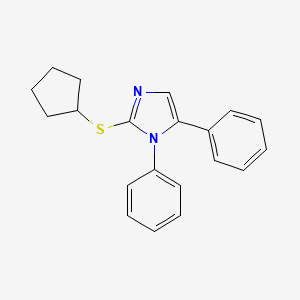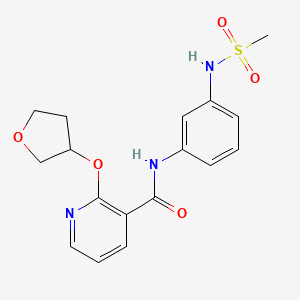![molecular formula C19H23FN2O5S B2382771 1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058890-77-8](/img/structure/B2382771.png)
1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,5S)-8-((4-ethoxy-3-fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione: is a complex organic molecule, known for its diverse chemical functionalities and unique three-dimensional structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps starting from commercially available precursors. Key steps include the formation of the bicyclic octane core and the attachment of the ethoxy-fluorophenylsulfonyl moiety. Typical reaction conditions include the use of polar aprotic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production might scale these reactions using flow chemistry techniques to ensure higher yields and reproducibility. The process would likely involve continuous processing with precise control over reaction parameters to optimize productivity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various reactions including:
Oxidation: Leading to the formation of oxidized derivatives.
Reduction: Potentially reducing specific functional groups to their corresponding alcohols or amines.
Substitution: Especially at the fluorophenylsulfonyl site, where nucleophiles could substitute the sulfonyl group.
Common Reagents and Conditions
Oxidation: Often performed with reagents like potassium permanganate or chromium trioxide.
Reduction: Typically involves hydrogen gas with a palladium catalyst or lithium aluminium hydride.
Substitution: Uses nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
Major products depend on the type of reaction but typically include substituted derivatives, oxidized compounds, or reduced forms retaining the bicyclic structure.
Wissenschaftliche Forschungsanwendungen
This compound finds applications across various fields:
Chemistry: As a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for possible therapeutic properties, including activity against specific biological targets.
Industry: Could be used as a functional additive in materials science.
Wirkmechanismus
The compound exerts its effects through interaction with specific molecular targets. These interactions involve binding to proteins or enzymes, potentially altering their function. The ethoxy-fluorophenylsulfonyl group plays a crucial role in these interactions, contributing to the compound's specificity and potency.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar bicyclic molecules:
Unique Structure: The presence of the ethoxy-fluorophenylsulfonyl group sets it apart.
Chemical Versatility: This compound's functional groups make it more reactive under various conditions.
Similar Compounds: Other azabicyclo[3.2.1]octane derivatives with different substituents but lacking the combined features found in this molecule.
This compound's blend of structural complexity and chemical reactivity makes it a valuable candidate for further research and application in various scientific domains.
Eigenschaften
IUPAC Name |
1-[8-(4-ethoxy-3-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O5S/c1-2-27-17-6-5-15(11-16(17)20)28(25,26)22-12-3-4-13(22)10-14(9-12)21-18(23)7-8-19(21)24/h5-6,11-14H,2-4,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDJRWBKAQJWHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2382690.png)
![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2382691.png)

![2-Methyl-3-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-1-yl)propanoic acid hydrochloride](/img/structure/B2382694.png)

![6,7-difluoro-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2382699.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2382701.png)
![1-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2382703.png)


![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B2382708.png)
![3-(4-fluorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2382710.png)
![2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2382711.png)
